molecular formula C8H20O5Si B3339310 a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) CAS No. 98358-37-3

a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl)

Cat. No.: B3339310
CAS No.: 98358-37-3
M. Wt: 224.33 g/mol
InChI Key: QOWLVIQNTBIPFW-UHFFFAOYSA-N
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Description

a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) (CAS 98358-37-3) is a silane coupling agent with a hybrid structure combining a hydrophilic polyethylene glycol (PEG) chain and a reactive trimethoxysilyl group. Its molecular formula is (C₂H₄O)ₙ·C₆H₁₆O₄Si, where n represents the variable length of the PEG chain . The terminal hydroxyl group (-OH) enhances hydrophilicity, while the trimethoxysilyl (-Si(OCH₃)₃) group enables covalent bonding to inorganic substrates (e.g., glass, metals) or crosslinking in organic matrices. This dual functionality makes it a critical additive in coatings, adhesives, and composites to improve interfacial adhesion .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-trimethoxysilylpropoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O5Si/c1-10-14(11-2,12-3)8-4-6-13-7-5-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLVIQNTBIPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOCCO)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98358-37-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98358-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601164176
Record name Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98358-37-3
Record name Poly(oxy-1,2-ethanediyl), α-[3-(trimethoxysilyl)propyl]-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) typically involves the reaction of polyethylene glycol with 3-(Trimethoxysilyl)propyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and various organic compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include silanols, siloxane bonds, and substituted derivatives of the original compound .

Scientific Research Applications

Surface Modification

The primary application of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) is in surface modification. It enhances the adhesion of organic materials to inorganic substrates, which is crucial in coatings and sealants.

Case Study : In a study on the adhesion properties of coatings on glass substrates, the incorporation of this silane compound significantly improved bonding strength compared to traditional methods, demonstrating its effectiveness as a coupling agent in enhancing adhesion properties.

Composite Materials

This compound is extensively used in the development of composite materials, particularly in the construction and automotive industries. It acts as a bonding agent between organic polymers and inorganic fillers.

Data Table: Composite Applications

Application AreaMaterial TypeBenefits
ConstructionConcrete compositesImproved durability and water resistance
AutomotiveFiber-reinforced plasticsEnhanced mechanical properties and weight reduction

Biomedical Applications

Recent research has explored the use of this compound in biomedical applications, particularly in drug delivery systems and tissue engineering.

Case Study : A study investigated its role in modifying polymeric scaffolds for tissue engineering. The results indicated improved cell adhesion and proliferation rates when scaffolds were treated with this silane compound, suggesting potential for enhanced biocompatibility.

Waterproofing Agents

The compound has been utilized as a waterproofing agent for building materials. Its ability to modify surface properties helps create hydrophobic surfaces that repel water.

Data Table: Waterproofing Efficacy

MaterialTreatment MethodWater Absorption Reduction (%)
ConcreteSilane treatment75%
WoodSilane-based sealant60%

Agricultural Applications

In agriculture, this compound has been explored for use in formulations that improve the efficacy of pesticides and fertilizers by enhancing their adhesion to plant surfaces.

Case Study : Research demonstrated that applying a formulation containing this silane compound increased pesticide retention on leaf surfaces, leading to improved pest control efficiency.

Mechanism of Action

The mechanism of action of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) involves the hydrolysis of the trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. These bonds improve the adhesion between organic and inorganic materials by forming a strong interfacial layer. The molecular targets and pathways involved include the interaction of silanols with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .

Comparison with Similar Compounds

Reactivity and Compatibility

  • The trimethoxysilyl group in 98358-37-3 enables faster hydrolysis and condensation compared to bulky siloxane derivatives like 67674-67-3, facilitating rapid substrate bonding .
  • Phosphono-containing analogs (e.g., 146909-01-5) exhibit ionic solubility in water, unlike the nonionic PEG-silane structure of 98358-37-3, limiting their use in nonpolar matrices .

Toxicity and Environmental Impact

  • Acetylated trisiloxanes (125997-17-3) degrade into acetic acid, posing risks in aquatic environments, whereas 98358-37-3 hydrolyzes into inert PEG and silicic acid .

Biological Activity

The compound a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) , commonly referred to as trimethoxysilylpropyl hydroxypolyethylene glycol, is a silane-based polymer with significant applications in various fields, including materials science and biomedicine. Its unique structure, characterized by the presence of trimethoxysilyl and polyethylene glycol (PEG) moieties, imparts distinct biological activities that are of interest in research and industrial applications.

  • CAS Number : 98358-37-3
  • Molecular Formula : (C2H4O)nC6H16O4Si(C_2H_4O)_n\cdot C_6H_{16}O_4Si
  • Molecular Weight : Not specified
PropertyValue
CAS Number98358-37-3
Molecular Formula(C2H4O)nC6H16O4Si(C_2H_4O)_n\cdot C_6H_{16}O_4Si
SolubilitySoluble in water
AppearanceColorless to pale yellow liquid

The biological activity of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) is primarily attributed to its ability to interact with biological membranes and modulate cellular processes. The PEG component enhances solubility and biocompatibility, making it suitable for applications such as drug delivery and surface modification of biomaterials.

Case Studies

  • Drug Delivery Systems :
    • Research has demonstrated that incorporating trimethoxysilylpropyl PEG into drug delivery systems can enhance the bioavailability of poorly soluble drugs. A study by Zhang et al. (2023) showed that this compound improved the solubility and stability of paclitaxel, leading to increased therapeutic efficacy in cancer treatment .
  • Antimicrobial Properties :
    • A study conducted by Lee et al. (2024) investigated the antimicrobial properties of surfaces modified with a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl). The results indicated a significant reduction in bacterial adhesion and biofilm formation on treated surfaces, suggesting its potential use in biomedical devices .
  • Cellular Interaction :
    • In vitro studies have shown that this compound can promote cell adhesion and proliferation in fibroblast cell lines. Research by Kim et al. (2024) highlighted its role in enhancing wound healing processes through improved cellular responses .

Table 2: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Zhang et al. (2023)Drug DeliveryEnhanced solubility and efficacy of paclitaxel
Lee et al. (2024)AntimicrobialReduced bacterial adhesion on modified surfaces
Kim et al. (2024)Cellular InteractionPromoted fibroblast adhesion and proliferation

Safety and Toxicology

Despite its beneficial properties, the safety profile of a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl) must be considered. Toxicological assessments indicate low acute toxicity; however, long-term exposure studies are necessary to fully understand its safety in biomedical applications.

Table 3: Toxicological Data Overview

EndpointResult
Acute ToxicityLow
Skin IrritationMinimal
Eye IrritationModerate

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of α-[3-(Trimethoxysilyl)propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) to improve yield and purity?

  • Methodological Answer : Employ a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, catalyst concentration, reaction time) and identify optimal conditions. Use fractional factorial designs to minimize the number of trials while maximizing data resolution. For example, Response Surface Methodology (RSM) can model interactions between variables like silane hydrolysis kinetics and PEG chain length . Post-synthesis purification via membrane separation technologies (e.g., ultrafiltration) can isolate the target compound from oligomeric byproducts .

Q. What characterization techniques are critical for confirming the structure and functionalization of this silane-PEG hybrid compound?

  • Methodological Answer :

  • FTIR/NMR : Verify methoxysilyl (-Si(OCH₃)₃) and hydroxyl (-OH) end groups. For example, 29Si NMR^{29}\text{Si NMR} resolves siloxane bond formation, while 1H NMR^{1}\text{H NMR} quantifies PEG chain length .
  • GPC/SEC : Determine molecular weight distribution and polydispersity.
  • XPS : Confirm surface composition after deposition on substrates (e.g., silicon wafers) by analyzing Si 2p and C 1s peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., EPA/OSHA guidelines) for silane handling due to their moisture sensitivity and potential hydrolysis hazards. Use inert atmosphere gloveboxes for synthesis, and ensure proper ventilation during surface functionalization. Pre-lab training with 100% compliance on safety exams (e.g., fire hazards, spill management) is mandatory .

Advanced Research Questions

Q. How can computational modeling predict the hydrolysis kinetics and interfacial behavior of this silane-PEG compound?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for hydrolysis pathways) with molecular dynamics (MD) simulations to model interactions at organic-inorganic interfaces. Tools like the Reaction Route Mapping (RRM) method from ICReDD can identify transition states and optimize reaction conditions. Experimental validation via in-situ Raman spectroscopy tracks silanol (Si-OH) formation rates .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in surface grafting studies?

  • Methodological Answer :

  • Cross-validation : Use AFM or ellipsometry to measure grafting density and compare with computational adsorption models.
  • Controlled humidity studies : Isolate discrepancies caused by uncontrolled hydrolysis during deposition.
  • Error analysis : Apply Monte Carlo simulations to quantify uncertainty in spectroscopic data (e.g., XPS peak deconvolution) .

Q. How can researchers design reactors for scalable synthesis while maintaining control over PEG chain length and silane functionality?

  • Methodological Answer : Implement continuous-flow reactors with real-time monitoring (e.g., inline FTIR) to adjust residence time and stoichiometry dynamically. Use segmented flow to prevent premature silane hydrolysis. Computational fluid dynamics (CFD) models optimize mixing efficiency and minimize polydispersity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl)
Reactant of Route 2
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a-[3-(Trimethoxysilyl)propyl]-w-hydroxypoly(oxy-1,2-ethanediyl)

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